2-(4-CHLOROPHENYL)-4-({[2-(2,4-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-1,3-OXAZOLE
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Overview
Description
2-(4-Chlorophenyl)-4-({[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-5-methyl-1,3-oxazole is a complex organic compound It features a diverse array of functional groups, including a chlorophenyl group, a pyrazolo[1,5-a]pyrazine moiety, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-4-({[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-5-methyl-1,3-oxazole typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfanyl group: This step involves the reaction of the pyrazolo[1,5-a]pyrazine core with a thiol or disulfide compound.
Attachment of the chlorophenyl group: This can be done via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the intermediate compound.
Formation of the oxazole ring: This step may involve cyclization reactions under specific conditions, such as heating with a dehydrating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-4-({[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-5-methyl-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
2-(4-Chlorophenyl)-4-({[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-5-methyl-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: Studying its effects on cellular pathways and its potential as a bioactive molecule.
Materials Science: Exploring its properties for use in organic electronics or as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-4-({[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-5-methyl-1,3-oxazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Inhibition of enzyme activity: By binding to the active site or allosteric sites.
Modulation of receptor function: Acting as an agonist or antagonist.
Interference with nucleic acid processes: Binding to DNA or RNA and affecting transcription or translation.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-5-methyl-1,3-oxazole: Lacks the pyrazolo[1,5-a]pyrazine and sulfanyl groups.
4-({[2-(2,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-5-methyl-1,3-oxazole: Lacks the chlorophenyl group.
Uniqueness
2-(4-Chlorophenyl)-4-({[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-5-methyl-1,3-oxazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the pyrazolo[1,5-a]pyrazine moiety, in particular, distinguishes it from simpler oxazole derivatives.
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-[[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl]-5-methyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4OS/c1-15-4-9-20(16(2)12-15)21-13-23-25(27-10-11-30(23)29-21)32-14-22-17(3)31-24(28-22)18-5-7-19(26)8-6-18/h4-13H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJKRPUEUBVKPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=C(OC(=N4)C5=CC=C(C=C5)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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